molecular formula C3H2BF3KNS B13467102 Potassium trifluoro(isothiazol-4-yl)borate

Potassium trifluoro(isothiazol-4-yl)borate

Cat. No.: B13467102
M. Wt: 191.03 g/mol
InChI Key: ZYJIRRUZZDGUQZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(isothiazol-4-yl)borate is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(isothiazol-4-yl)borate typically involves the reaction of isothiazol-4-ylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt. The general reaction can be represented as:

Isothiazol-4-ylboronic acid+KHF2Potassium trifluoro(isothiazol-4-yl)borate\text{Isothiazol-4-ylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} Isothiazol-4-ylboronic acid+KHF2​→Potassium trifluoro(isothiazol-4-yl)borate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(isothiazol-4-yl)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to yield boron-containing intermediates.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium trifluoro(isothiazol-4-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(isothiazol-4-yl)borate exerts its effects involves the formation of reactive intermediates that participate in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the organic moiety to the metal center .

Comparison with Similar Compounds

  • Potassium trifluoro(phenyl)borate
  • Potassium trifluoro(isoquinolin-4-yl)borate
  • Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate

Comparison: Potassium trifluoro(isothiazol-4-yl)borate stands out due to its unique isothiazolyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .

Properties

Molecular Formula

C3H2BF3KNS

Molecular Weight

191.03 g/mol

IUPAC Name

potassium;trifluoro(1,2-thiazol-4-yl)boranuide

InChI

InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1

InChI Key

ZYJIRRUZZDGUQZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CSN=C1)(F)(F)F.[K+]

Origin of Product

United States

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